Loxoprofenol-SRS (tromethamine) is a compound derived from loxoprofen, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives group. Loxoprofen is primarily used for its analgesic and anti-inflammatory properties and is marketed under various brand names in several countries, including Japan, Brazil, and Mexico. The compound has been developed for both oral and transdermal administration, with the latter form being approved in Japan in 2006 .
Loxoprofen is classified as a nonsteroidal anti-inflammatory drug and is recognized for its role in treating pain and inflammation. It operates by inhibiting cyclooxygenase enzymes, which are crucial in the synthesis of prostaglandins from arachidonic acid . The tromethamine salt form enhances solubility and absorption characteristics compared to its parent compound.
Loxoprofen sodium can be synthesized through various methods, focusing on efficient pathways that minimize by-products. A notable synthetic route involves the following steps:
This method emphasizes simplicity and environmental safety by avoiding extensive purification processes.
Loxoprofen has a molecular formula of with a molar mass of approximately 246.31 g/mol. Its structural representation includes a propionic acid moiety attached to a phenyl ring with a cyclopentyl group, which contributes to its pharmacological activity. The compound exists as a racemic mixture, indicating that it contains equal amounts of two enantiomers .
Loxoprofenol-SRS participates in various chemical reactions typical of nonsteroidal anti-inflammatory drugs. It primarily acts as a cyclooxygenase inhibitor, leading to decreased synthesis of inflammatory mediators such as prostaglandins. The compound's reactivity can also be influenced by its functional groups, which may participate in further chemical transformations under specific conditions.
The mechanism of action for loxoprofen involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins. By blocking this pathway, loxoprofen reduces inflammation and alleviates pain. The compound's rapid conversion into its active metabolite after administration enhances its therapeutic efficacy .
Loxoprofen exhibits several notable physical and chemical properties:
Loxoprofenol-SRS is primarily used in clinical settings for managing pain and inflammation associated with various conditions such as arthritis, musculoskeletal disorders, and post-operative pain management. Its development has also included studies on reproductive toxicity to assess safety during pregnancy, highlighting its potential use in obstetric medicine under careful monitoring .
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3